molecular formula C10H13ClN2OS B3095737 2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride CAS No. 1269050-29-4

2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride

Cat. No. B3095737
CAS RN: 1269050-29-4
M. Wt: 244.74
InChI Key: XJTMSGASMITMSA-UHFFFAOYSA-N
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Description

2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride is a chemical compound with the molecular formula C10H13ClN2OS . It is a solid substance and its IUPAC name is 2-[(1H-benzimidazol-2-ylmethyl)sulfanyl]ethanol hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2OS.ClH/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10;/h1-4,13H,5-7H2,(H,11,12);1H . This code can be used to generate a 3D structure of the molecule for further analysis.


Physical And Chemical Properties Analysis

The molecular weight of 2-[(1h-Benzimidazol-2-ylmethyl)thio]ethanol hydrochloride is 244.74 . It is a solid substance and is stored at room temperature .

Scientific Research Applications

Anticancer Agents

Benzimidazole derivatives have been studied for their potential as anticancer agents . They can interact with biopolymers in the living system due to their structural similarity with naturally occurring nucleotides .

Antiviral and Anti-HIV Agents

Benzimidazole derivatives have shown promising results as antiviral and anti-HIV agents . For example, 1-isopropylsulfonyl-2-amine benzimidazoles have been identified as a new class of hepatitis B virus inhibitors .

Anthelmintic Agents

Benzimidazoles have been used as anthelmintic agents, which are drugs that expel parasitic worms (helminths) from the body, by either stunning or killing them .

Antiprotozoal Agents

Benzimidazoles have shown potential as antiprotozoal agents, which are medications used to treat diseases caused by protozoa .

Antimycobacterial Agents

Benzimidazoles have been studied for their antimycobacterial properties, which could make them useful in the treatment of diseases like tuberculosis .

Antihypertensive Agents

Benzimidazoles have been explored as antihypertensive agents, which are drugs used to lower blood pressure .

Anti-inflammatory and Analgesic Agents

Benzimidazoles have shown potential as anti-inflammatory and analgesic agents, which could make them useful in the treatment of conditions like arthritis .

Antioxidant and Antidiabetic Agents

Benzimidazoles have been studied for their antioxidant and antidiabetic properties, which could make them useful in the management of conditions like diabetes .

Safety and Hazards

The compound is classified as Eye Damage 1 according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The hazard statements include H318, which means it causes serious eye damage . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(1H-benzimidazol-2-ylmethylsulfanyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2OS.ClH/c13-5-6-14-7-10-11-8-3-1-2-4-9(8)12-10;/h1-4,13H,5-7H2,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTMSGASMITMSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CSCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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